molecular formula C10H15NO4 B1677291 Clasto-lactacystin beta-lactone CAS No. 154226-60-5

Clasto-lactacystin beta-lactone

Katalognummer B1677291
CAS-Nummer: 154226-60-5
Molekulargewicht: 213.23 g/mol
InChI-Schlüssel: FWPWHHUJACGNMZ-NBBQQVJHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Clasto-lactacystin beta-lactone is a potent, irreversible, and cell-permeable 20S proteasome inhibitor . It is an active metabolite of lactacystin and is known to inhibit cell-cycle progression in cancer cells .


Synthesis Analysis

Clasto-lactacystin beta-lactone is synthesized from lactacystin . The synthetic pathway relies upon a novel stereospecific synthesis of an oxazoline intermediate and a unique stereoselective addition of a formyl amide to the oxazoline .


Molecular Structure Analysis

The molecular formula of Clasto-lactacystin beta-lactone is C10H15NO4 . Its molecular weight is 213.23 .


Chemical Reactions Analysis

Clasto-lactacystin beta-lactone acts on the N-terminal threonine of subunit proteasome β-subunit X . It also inhibits 20S proteasome activity in Haloferax volcanii by acting in the N-threonine residue of the β-type subunits .


Physical And Chemical Properties Analysis

Clasto-lactacystin beta-lactone is a solid substance . It is soluble in DMSO to 75 mM and in water to 10 mM .

Wissenschaftliche Forschungsanwendungen

Proteasome Inhibition

  • Summary of the Application: Clasto-Lactacystin β-lactone has been used as a proteasome inhibitor . The proteasome is responsible for the normal turnover of cellular proteins and degradation of damaged and mutated proteins . Clasto-Lactacystin β-lactone acts on the N-terminal threonine of subunit proteasome β-subunit X .
  • Methods of Application: Clasto-Lactacystin β-lactone is cell-permeable and is synthesized from lactacystin . It penetrates the cell and acylates an active site threonine residue, leading to inhibition of the proteasome .
  • Results or Outcomes: The inhibition of the proteasome by Clasto-Lactacystin β-lactone has played a vital role in the study of its function .

Protein Degradation Inhibition

  • Summary of the Application: Clasto-Lactacystin β-lactone has been used as a protein degradation inhibitor to test its effect on memory improvements in mice . It has also been used as a proteasome inhibitor in human ovarian surface epithelium (HOSE) cells and dendritic cells (DCs) .
  • Methods of Application: Clasto-Lactacystin β-lactone is applied to the cells or administered to mice to inhibit protein degradation .
  • Results or Outcomes: The inhibition of protein degradation by Clasto-Lactacystin β-lactone has been used to study its effects on memory improvements in mice .

Enantioselective Total Syntheses

  • Summary of the Application: Clasto-Lactacystin β-lactone has been used in the enantioselective total syntheses of its own structure and its C7-epimer .
  • Methods of Application: An alkylidene carbene 1,5-CH insertion has been used as a key step in an efficient enantioselective total synthesis of Clasto-Lactacystin β-lactone, and its C7-epimer . An additional noteworthy feature of the synthesis is the use of a novel oxidative deprotection procedure, utilizing DMDO, for the conversion of a late-stage benzylidene acetal into a primary alcohol and a secondary benzoate ester .
  • Results or Outcomes: The enantioselective total syntheses of Clasto-Lactacystin β-lactone and its C7-epimer have been achieved .

Major Histocompatibility Complex (MHC) Class I Antigen Presentation

  • Summary of the Application: Clasto-Lactacystin β-lactone has been used to inhibit the presentation of MHC class I antigens .
  • Methods of Application: Clasto-Lactacystin β-lactone is applied to cells to inhibit the presentation of MHC class I antigens .
  • Results or Outcomes: The inhibition of MHC class I antigen presentation by Clasto-Lactacystin β-lactone has been used to study its effects on immune responses .

Multiple Proteasome Beta-Subunits Modification

  • Summary of the Application: Clasto-Lactacystin β-lactone has been used to modify multiple proteasome beta-subunits .
  • Methods of Application: Clasto-Lactacystin β-lactone is applied to cells to modify multiple proteasome beta-subunits .
  • Results or Outcomes: The modification of multiple proteasome beta-subunits by Clasto-Lactacystin β-lactone has been used to study its effects on intracellular protein degradation .

Chymotryptic, Tryptic, and Peptidylglutamyl Activities Inhibition

  • Summary of the Application: Clasto-Lactacystin β-lactone and its more potent derivative β-lactone irreversibly inhibit protein breakdown and the chymotryptic, tryptic, and peptidylglutamyl activities of purified 20 S and 26 S particles .
  • Methods of Application: Clasto-Lactacystin β-lactone is applied to cells to inhibit chymotryptic, tryptic, and peptidylglutamyl activities .
  • Results or Outcomes: The inhibition of chymotryptic, tryptic, and peptidylglutamyl activities by Clasto-Lactacystin β-lactone has been used to study its effects on protein breakdown .

Safety And Hazards

Clasto-lactacystin beta-lactone may be harmful if inhaled, causes respiratory tract irritation, skin irritation, and eye irritation. It is also toxic if swallowed .

Zukünftige Richtungen

Clasto-lactacystin beta-lactone has been used in research to study its effects on memory improvements in mice . It has also been used as a proteasome inhibitor in human ovarian surface epithelium (HOSE) cells . Chronic treatment with this drug may be a prospective model of cardiorenal damage suitable for testing pharmacological drugs as protective agents .

Eigenschaften

IUPAC Name

(1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6+,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWHHUJACGNMZ-NBBQQVJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@](C(=O)O2)(NC1=O)[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clasto-lactacystin beta-lactone

CAS RN

154226-60-5
Record name clasto-Lactacystin β-lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clasto-lactacystin beta-lactone
Reactant of Route 2
Clasto-lactacystin beta-lactone
Reactant of Route 3
Clasto-lactacystin beta-lactone
Reactant of Route 4
Clasto-lactacystin beta-lactone
Reactant of Route 5
Clasto-lactacystin beta-lactone
Reactant of Route 6
Clasto-lactacystin beta-lactone

Citations

For This Compound
435
Citations
G Fenteany, RF Standaert… - Proceedings of the …, 1994 - National Acad Sciences
… A related beta-lactone, clasto-lactacystin beta-lactone, formally the product of elimination of N-acetylcysteine from lactacystin, is also active, whereas the corresponding clastolactacystin …
Number of citations: 296 www.pnas.org
KG Barringhaus, ME Matsumura - Experimental & Clinical …, 2007 - ncbi.nlm.nih.gov
… When exposed to aqueous solutions, lactacystin is converted to its active form clasto-lactacystin beta-lactone, which covalently binds to and irreversibly inactivates the proteasome (5,6). …
Number of citations: 31 www.ncbi.nlm.nih.gov
J Briot, E Arbey, D Goudounèche… - Experimental …, 2023 - Wiley Online Library
… with 50 μM of clasto-lactacystin beta-lactone for 24 hours. … treated with 50 μM of clasto-lactacystin beta-lactone for 24 hours. … with 50 μM of clasto-lactacystin beta-lactone for 24 hours. …
Number of citations: 1 onlinelibrary.wiley.com
AJ Zandy, S Bassnett - Investigative ophthalmology & visual …, 2007 - iovs.arvojournals.org
… Three proteasome inhibitors (NLVS, MG132, and clasto-lactacystin beta-lactone) were … the proteasome inhibitors NLVS, MG132, and clasto-lactacystin beta-lactone. In vivo, the trypsin-…
Number of citations: 47 iovs.arvojournals.org
J Felsenberg, Y Dyck, A Kloß… - Journal of …, 2014 - journals.biologists.com
… We test this hypothesis by comparing the effect of MG132 and the more specific proteasome inhibitor clasto-lactacystin beta-lactone (β-lactone). We show that these two inhibitors block …
Number of citations: 14 journals.biologists.com
AJ LaGier, LR Katzman, ME Fini - … Ophthalmology & Visual …, 2006 - iovs.arvojournals.org
Purpose:: Corneal stromal cells undergo a phenotypic transition into repair cells as a response to injury (in vivo) or serum (in cell culture). A hallmark of this transition is loss of corneal …
Number of citations: 0 iovs.arvojournals.org
DL Flanigan Jr - 2004 - search.proquest.com
Lactacystin is a microbial metabolite isolated by Omura that exhibits neurotrophic activity in neuroblastoma cell lines. Lactacystin and especially its β-lactone analog are the first …
Number of citations: 3 search.proquest.com
D VIe, Z VIu, OO Moĭbenko - Fiziolohichnyi Zhurnal (Kiev, Ukraine …, 2006 - europepmc.org
… It was also shown that clasto-lactacystin beta-lactone, a specific proteasome inhibitor significantly depresses RNase activity of the proteasome. Thus, proteasome is capable to degrade …
Number of citations: 4 europepmc.org
I Silva-Jardim, MF Horta, FJ Ramalho-Pinto - Acta tropica, 2004 - Elsevier
Proteasomes are multisubunit proteases that exist universally among eukaryotes. They have multiple proteolytic activities and are believed to have important roles in regulating cell cycle…
Number of citations: 54 www.sciencedirect.com
SK Gupta - 2008 - 202.54.249.144
… However, inhibition of proteasomal proteolytic activity by clasto-lactacystin beta-lactone (CLBL) and Z-Leu-Leu-Leu-CHO (MG132), which are specific inhibitors of the 20S proteasomal …
Number of citations: 0 202.54.249.144

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.